molecular formula C14H13ClN2O4S B6394817 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid CAS No. 1261989-23-4

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid

Cat. No.: B6394817
CAS No.: 1261989-23-4
M. Wt: 340.8 g/mol
InChI Key: LEYPKUQLTKTIDJ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a chloro group at the 2-position and a dimethylsulfamoylphenyl group at the 5-position of the nicotinic acid ring

Properties

IUPAC Name

2-chloro-5-[2-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O4S/c1-17(2)22(20,21)12-6-4-3-5-10(12)9-7-11(14(18)19)13(15)16-8-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYPKUQLTKTIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid typically involves multiple steps One common method starts with the chlorination of nicotinic acid to produce 2-chloronicotinic acid

Industrial Production Methods: In industrial settings, the production of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process often includes steps such as chlorination, sulfonation, and purification through crystallization or distillation.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group if present, converting it to an amine.

    Substitution: The chloro group at the 2-position can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted nicotinic acids depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfamoyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Chloronicotinic acid: Shares the chloro group at the 2-position but lacks the dimethylsulfamoylphenyl group.

    Nicotinamide derivatives: Similar in structure but with variations in the substituents on the nicotinic acid ring.

Uniqueness: 2-Chloro-5-(2-N,N-dimethylsulfamoylphenyl)nicotinic acid is unique due to the presence of both the chloro and dimethylsulfamoylphenyl groups, which confer specific chemical properties and potential biological activities not found in simpler nicotinic acid derivatives.

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